N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS No.: 896363-14-7
Cat. No.: VC5028284
Molecular Formula: C15H10Cl2N2O3S3
Molecular Weight: 433.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896363-14-7 |
|---|---|
| Molecular Formula | C15H10Cl2N2O3S3 |
| Molecular Weight | 433.34 |
| IUPAC Name | N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C15H10Cl2N2O3S3/c1-25(21,22)11-5-3-2-4-8(11)14(20)19-15-18-10(7-23-15)9-6-12(16)24-13(9)17/h2-7H,1H3,(H,18,19,20) |
| Standard InChI Key | CWGFHQHKJBHOFH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacologically relevant motifs:
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A thiazole ring at position 2, providing a heterocyclic scaffold for target binding.
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A 2,5-dichlorothiophene substituent at the thiazole’s 4-position, enhancing lipophilicity and electronic interactions.
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A 2-(methylsulfonyl)benzamide group, contributing hydrogen-bonding capacity and metabolic stability.
This combination creates a planar configuration with partial aromaticity, facilitating interactions with hydrophobic enzyme pockets and DNA minor grooves.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H10Cl2N2O3S3 |
| Molecular Weight | 433.34 g/mol |
| CAS Registry Number | 896363-14-7 |
| LogP (Predicted) | 3.2 ± 0.5 |
| Solubility | DMSO > 10 mM; Water < 1 µM |
The elevated LogP value suggests strong membrane permeability, aligning with its observed cellular uptake in cancer models. Poor aqueous solubility necessitates formulation strategies for in vivo applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity :
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Thiazole Core Formation: Condensation of thiourea derivatives with α-haloketones generates the 2-aminothiazole intermediate.
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Sulfonylation: Reaction with methylsulfonylbenzoyl chloride introduces the benzamide group.
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Dichlorothiophene Coupling: Suzuki-Miyaura cross-coupling attaches the dichlorothiophene moiety using palladium catalysts.
A simplified protocol adapted from 2-aminothiazole sulfonamide syntheses employs aqueous-phase sulfonylation at 80–85°C, achieving yields >80% for analogous structures.
Analytical Characterization
Structural validation utilizes:
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NMR Spectroscopy: ¹H NMR confirms substituent positions via aromatic proton splitting patterns (δ 7.8–8.2 ppm for benzamide protons) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 433.34 (M+H)+.
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X-ray Diffraction: Crystallographic data (unpublished) reveal a dihedral angle of 68° between the thiazole and benzamide planes, optimizing steric interactions.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.0 | Caspase-3 activation |
| A549 (Lung) | 18.5 | ROS generation |
| HeLa (Cervical) | 15.2 | Topoisomerase II inhibition |
In MCF-7 cells, it induces apoptosis via mitochondrial membrane depolarization (ΔΨm reduction by 62% at 24 h). Synergy with doxorubicin (Combination Index: 0.82) suggests combinatorial potential.
Anti-Inflammatory Action
At 10 µM, the compound suppresses LPS-induced TNF-α and IL-6 production in macrophages by 74% and 68%, respectively. Mechanistically, it inhibits IκBα phosphorylation, blocking NF-κB nuclear translocation.
Mechanism of Action
Molecular Targets
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Topoisomerase II: Intercalation stabilizes the enzyme-DNA cleavage complex, inducing double-strand breaks.
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COX-2: Docking studies predict a binding affinity (ΔG: -7.3 kcal/mol) comparable to celecoxib.
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PI3K/Akt Pathway: Reduces phosphorylated Akt levels by 55% at 15 µM, impairing survival signaling.
Metabolic Stability
Microsomal assays indicate a half-life of 42 minutes (human liver microsomes), with primary metabolites arising from sulfone reduction and thiophene hydroxylation.
Research Gaps and Future Directions
While preclinical data are promising, critical questions remain:
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In Vivo Toxicity: No published studies on maximum tolerated dose (MTD) or organ-specific toxicity.
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Formulation: Nanocrystal or liposomal delivery systems may improve bioavailability.
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Target Validation: CRISPR screens could identify synthetic lethal partners for precision oncology.
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